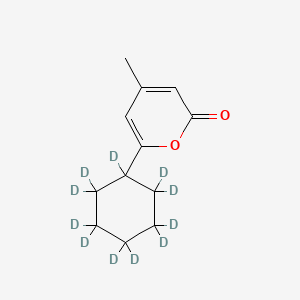

Tetrahydro Curcumin-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrahydro Curcumin-d6 is a deuterated form of tetrahydrocurcumin, a major metabolite of curcumin. Curcumin, derived from the rhizome of Curcuma longa (turmeric), is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound retains these beneficial properties while offering improved stability and bioavailability compared to curcumin .

作用机制

Target of Action

Tetrahydro Curcumin-d6 (THC), a major active metabolite of curcumin, has been found to interact with various targets in the body. These include MAPK, JAK/STAT, NF-κB, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin . These targets play crucial roles in cellular signaling, inflammation, and oxidative stress responses .

Mode of Action

THC acts as a scavenger of oxygen species , such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

THC affects several biochemical pathways. It has been shown to suppress the TAK1-NF-κB pathway , which plays a significant role in inflammation and cancer . It also modulates other pathways such as MAPK, JAK/STAT, Nrf2, PI3K/Akt/mTOR, AMPK, and Wnt/β-catenin , which are involved in cell growth, inflammation, oxidative stress, and other cellular processes .

Pharmacokinetics

The pharmacokinetics of THC is superior to that of curcumin. Curcumin, due to its poor systemic bioavailability, is rapidly metabolized and eliminated from the body . Thc, being a major active metabolite of curcumin, hashigher bioavailability and stability than curcumin . This makes THC a more effective therapeutic agent.

Result of Action

The molecular and cellular effects of THC’s action are diverse. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 . It also suppresses the expression of cyclooxygenase 2 (COX-2) , a key enzyme involved in inflammation . Moreover, THC has been found to have anti-cancerous effects , with studies showing its ability to decrease cell proliferation and increase apoptosis .

Action Environment

The action, efficacy, and stability of THC can be influenced by various environmental factors. For instance, the formulation of THC can affect its bioavailability and therapeutic efficacy . Furthermore, the presence of other compounds can influence the anti-inflammatory activity of THC . Therefore, the action environment plays a crucial role in the effectiveness of THC.

生化分析

Biochemical Properties

Tetrahydro Curcumin-d6 has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the expression of cyclooxygenase 2 (COX-2) and suppress the nuclear factor-κB (NF-κB) pathways via transforming growth factor β activated kinase-1 (TAK1) inactivation .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It selectively inhibits proliferation and triggers apoptosis in breast cancer cells in a concentration- and time-dependent manner . It also influences cell function by affecting the CYP450 enzyme metabolic pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It induces cell apoptosis via a mitochondria-mediated pathway, as indicated by the upregulated ratio of Bax/Bcl-2 and reactive oxygen species (ROS) induction . It also inhibits the expression of CYP1A1 and activation of the NF-κB pathway, thereby inhibiting the migration and invasion of breast cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to exert significant and dose-dependent inhibitions on the formation of ear edema induced by xylene and paw edema provoked by carrageenan .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit a significant tumor growth inhibition and anti-pulmonary metastasis effect in a tumor mouse model of MCF-7 and 4T1 cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It affects the CYP450 enzyme metabolic pathway and inhibits the expression of CYP1A1 .

准备方法

Synthetic Routes and Reaction Conditions: Tetrahydro Curcumin-d6 can be synthesized through the hydrogenation of curcumin in the presence of deuterium gas. The process involves the reduction of the double bonds in curcumin to form tetrahydrocurcumin, followed by the incorporation of deuterium atoms to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of platinum-iron-nickel hydroxide composite nanoparticles as catalysts. The reaction is carried out in ethanol under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: Tetrahydro Curcumin-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form curcumin derivatives with enhanced biological activities.

Reduction: Further reduction can lead to the formation of hexahydrocurcumin.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic conditions.

Major Products Formed:

Oxidation: Curcumin derivatives with enhanced anti-inflammatory properties.

Reduction: Hexahydrocurcumin.

Substitution: Various tetrahydrocurcumin derivatives with modified biological activities.

科学研究应用

Tetrahydro Curcumin-d6 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

Biology: Investigated for its potential to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability

相似化合物的比较

Curcumin: The parent compound with lower stability and bioavailability.

Hexahydrocurcumin: A more reduced form with similar biological activities.

Octahydrocurcumin: Another reduced form with enhanced anti-inflammatory properties

Uniqueness of Tetrahydro Curcumin-d6: this compound stands out due to its improved stability and bioavailability compared to curcumin. The incorporation of deuterium atoms enhances its metabolic stability, making it a more effective therapeutic agent .

属性

CAS 编号 |

1794898-13-7 |

|---|---|

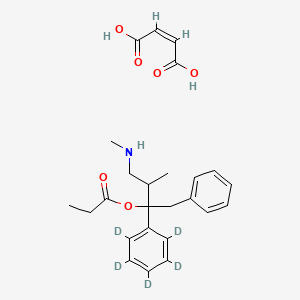

分子式 |

C21H24O6 |

分子量 |

378.454 |

IUPAC 名称 |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |

InChI 键 |

LBTVHXHERHESKG-WFGJKAKNSA-N |

SMILES |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |

同义词 |

1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(4R)-3-[[(1S,2S)-2-Hydroxy-3-cyclopenten-1-yl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589246.png)

![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)